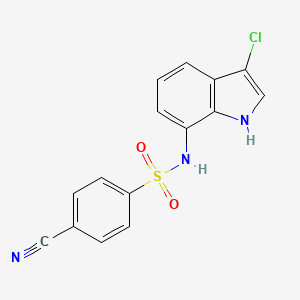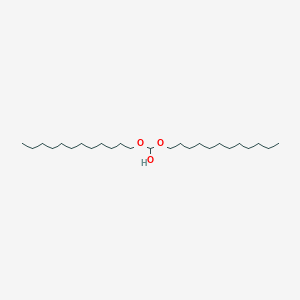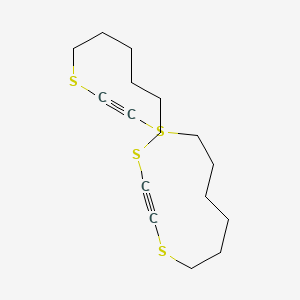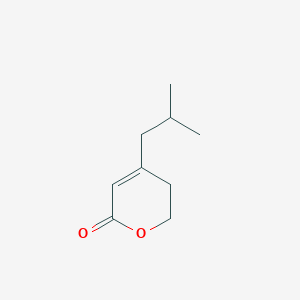
n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide: is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indole ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a cyanobenzene moiety. This compound has garnered interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated indole is reacted with 4-cyanobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism of action of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide involves multiple pathways:
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S transition, thereby inhibiting cell proliferation.
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Gene Expression Modulation: The compound can alter the expression levels of several genes, leading to changes in cellular functions.
類似化合物との比較
Indisulam: A sulfonamide compound with similar anticancer properties.
Methazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Ethoxzolamide: A sulfonamide derivative with diuretic and anticonvulsant properties.
Uniqueness:
- n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of a cyanobenzene moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
165668-32-6 |
|---|---|
分子式 |
C15H10ClN3O2S |
分子量 |
331.8 g/mol |
IUPAC名 |
N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H |
InChIキー |
XIRQTZRAGLZGMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)

![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)

